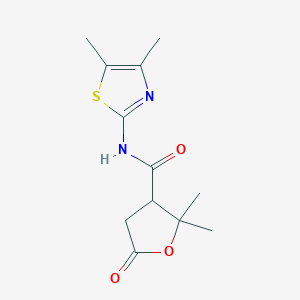

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a synthetic organic compound with a unique structure that combines a thiazole ring and a furan ring

Properties

Molecular Formula |

C12H16N2O3S |

|---|---|

Molecular Weight |

268.33 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethyl-5-oxooxolane-3-carboxamide |

InChI |

InChI=1S/C12H16N2O3S/c1-6-7(2)18-11(13-6)14-10(16)8-5-9(15)17-12(8,3)4/h8H,5H2,1-4H3,(H,13,14,16) |

InChI Key |

XOISDRBSAVDPDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CC(=O)OC2(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide typically involves multi-step chemical reactions. One common method includes the reaction of chloroacetamido derivatives with thiazole under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide exhibits significant anticancer properties. It has been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that derivatives of this compound can effectively target cancer cell lines, leading to substantial growth inhibition .

2. Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. Its structural characteristics allow it to interact with bacterial enzymes or receptors, potentially disrupting their function. This property makes it a candidate for developing new antimicrobial agents .

3. Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. This includes potential inhibition of kinases that play crucial roles in cancer signaling pathways .

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methods that allow for modifications to enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of the compound. Researchers have systematically explored different derivatives to identify structural features that correlate with enhanced biological activity .

Case Studies and Research Findings

Several studies have documented the biological effects and mechanisms of action associated with this compound:

Anticancer Efficacy

In vitro studies have shown that this compound can significantly inhibit the proliferation of cancer cell lines such as SNB-19 and OVCAR-8 . The exact mechanisms involve apoptosis induction and modulation of cell cycle checkpoints.

Antimicrobial Activity

Research has indicated that this compound exhibits activity against Gram-positive and Gram-negative bacteria. Its effectiveness stems from its ability to interfere with bacterial metabolic pathways .

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

- N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide

- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is unique due to its specific combination of thiazole and furan rings, which imparts distinct chemical and biological properties

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4O2S |

| Molecular Weight | 338.5 g/mol |

| CAS Number | Not available |

| Structural Formula | Structural Formula |

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in this compound is believed to contribute to this activity by interfering with microbial metabolic pathways. Studies have shown that similar thiazole derivatives can inhibit the growth of various bacterial strains and fungi .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several studies. The MTT assay is commonly used to determine cell viability after exposure to different concentrations of the compound. For instance, derivatives with similar structures have demonstrated IC50 values below 10 μM against cancer cell lines, indicating potent anticancer activity .

In one study focusing on thiazole derivatives, compounds were tested against human cancer cell lines (e.g., U937 monocytes). The results indicated that certain structural modifications could enhance cytotoxicity by inducing apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The proposed mechanism of action for this compound involves:

- Inhibition of Key Enzymes : Similar compounds have been shown to act as noncompetitive inhibitors of enzymes involved in redox metabolism, leading to increased oxidative stress in target cells.

- Induction of Apoptosis : The generation of ROS can trigger apoptotic pathways in cancer cells. This is often mediated through mitochondrial perturbation and activation of caspases.

- Disruption of Metabolic Pathways : Compounds containing the thiazole ring have been implicated in disrupting essential metabolic processes in pathogens and cancer cells alike.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of thiazole-containing compounds:

- Study on Antiparasitic Activity : A recent investigation into similar thiazole derivatives demonstrated their effectiveness against parasites responsible for tropical diseases. The compounds exhibited significant cytotoxicity at low concentrations while sparing human cells .

- Cytotoxicity Assessment : In vitro studies using MTT assays revealed that modifications in the structure of thiazole derivatives could lead to enhanced cytotoxic effects against various cancer cell lines. For example, a derivative with a similar core structure showed an IC50 value significantly lower than standard chemotherapeutics .

- Mechanistic Insights : Research into the interaction between these compounds and cellular targets has provided insights into their mechanisms of action. The ability to increase ROS levels was linked to their effectiveness against both microbial pathogens and cancer cells .

Q & A

Q. Critical Analytical Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., Varian Mercury 400 MHz) in DMSO-d6 to confirm regiochemistry and functional groups .

- Thin-Layer Chromatography (TLC) : Merck Silica Gel 60 F254 plates to monitor reaction progress and purity .

- Melting Point Analysis : Open capillary tubes to verify crystalline consistency .

Basic: How can researchers assess the anticancer potential of this compound in vitro, and what methodological considerations ensure reproducibility?

Answer:

Protocol Design :

- Cell Lines : Use established cancer cell lines (e.g., MCF-7, HepG2) with non-cancerous controls to evaluate selectivity .

- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM, with 48–72 hr incubation periods .

- Viability Assays : Employ MTT or resazurin-based assays, ensuring consistent cell density and incubation conditions .

Q. Reproducibility Factors :

- Batch Purity : Confirm compound purity (>95%) via HPLC or TLC .

- Control Compounds : Include reference drugs (e.g., doxorubicin) and vehicle controls .

- Triplicate Replicates : Minimize inter-experimental variability .

Advanced: How can computational methods optimize synthesis and reaction pathways for this compound?

Answer:

Integrated Computational-Experimental Workflow :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., cyclization barriers) .

- Reaction Path Search : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing thiazole/furan reaction datasets to predict optimal solvents, temperatures, and catalysts .

Case Study : ICReDD’s approach combines computed activation energies with experimental validation, shortening reaction development from months to weeks .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Answer:

Root Cause Analysis :

- Cell Line Variability : Compare activity across multiple lines (e.g., epithelial vs. mesenchymal origin) to identify lineage-specific effects .

- Assay Conditions : Standardize protocols for serum concentration, pH, and incubation time, as antimicrobial activity is pH-sensitive .

- Metabolic Stability : Test compound stability in cell culture media (e.g., serum enzyme degradation) using LC-MS .

Q. Statistical Tools :

- Meta-Analysis : Pool data from independent studies to identify trends or outliers .

- Multivariate Regression : Corrogate variables like logP, solubility, and substituent electronegativity with activity .

Advanced: How can structure-activity relationships (SAR) guide derivative design to enhance pharmacological profiles?

Answer:

SAR Workflow :

- Core Modifications : Vary substituents on the thiazole (e.g., 4,5-dimethyl vs. aryl groups) and furan (e.g., oxo vs. hydroxyl) to probe steric/electronic effects .

- Bioisosteric Replacement : Substitute the thiazole with oxadiazole or triazole to improve metabolic stability .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify critical binding motifs .

Q. Key Findings :

- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., -NO2) on the benzyl moiety show IC50 values <10 µM in hepatocellular carcinoma models .

- Solubility Optimization : Introducing polar groups (e.g., -OH, -NH2) on the tetrahydrofuran ring enhances aqueous solubility without compromising activity .

Advanced: What methodologies address contradictions in mechanistic studies (e.g., antioxidant vs. pro-oxidant effects)?

Answer:

Mechanistic Clarification :

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) and ESR spectroscopy to quantify reactive oxygen species (ROS) under varying oxygen tensions .

- Gene Expression Profiling : RNA-seq or qPCR to assess antioxidant response elements (e.g., Nrf2, SOD) .

- Redox Cycling Assays : Cyclic voltammetry to determine compound redox potentials and identify pro-oxidant behavior .

Case Study : Saccharin–tetrazolyl derivatives exhibit pH-dependent antioxidant activity, highlighting the need to standardize experimental buffers .

Advanced: How can researchers leverage hybrid organic-inorganic catalysts to improve synthesis efficiency?

Answer:

Catalytic Innovations :

- Heterogeneous Catalysts : Mesoporous silica-supported palladium for Suzuki-Miyaura coupling of thiazole intermediates .

- Biocatalysis : Lipase-mediated enantioselective acylation to resolve chiral tetrahydrofuran intermediates .

- Flow Chemistry : Continuous-flow reactors with immobilized catalysts to reduce reaction times and improve yields .

Outcome : Pilot studies show a 30% yield increase and 50% reduction in solvent waste compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.